Agatoxin 489

NMDA receptor electrophysiology spider toxin

Agatoxin 489 (AG489; CAS 128549-96-2) is an α-agatoxin acylpolyamine toxin isolated from the venom of the North American funnel-web spider Agelenopsis aperta. It is a low-molecular-weight (489.7 Da) polyamine derivative characterized by a unique 1,5,9,13,18,22-hexaazadocosane backbone with N5-hydroxylation.

Molecular Formula C26H47N7O2
Molecular Weight 489.7 g/mol
CAS No. 128549-96-2
Cat. No. B1665058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgatoxin 489
CAS128549-96-2
SynonymsAG 489
AG-489
AG489
agatoxin 489
agatoxin-489
Molecular FormulaC26H47N7O2
Molecular Weight489.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O
InChIInChI=1S/C26H47N7O2/c27-11-5-14-28-12-3-4-13-29-15-6-16-30-17-7-19-33(35)20-8-18-31-26(34)21-23-22-32-25-10-2-1-9-24(23)25/h1-2,9-10,22,28-30,32,35H,3-8,11-21,27H2,(H,31,34)
InChIKeyLIURIBSBVUMOJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Agatoxin 489 Procurement Guide: Core Identity and Research Classification


Agatoxin 489 (AG489; CAS 128549-96-2) is an α-agatoxin acylpolyamine toxin isolated from the venom of the North American funnel-web spider Agelenopsis aperta [1]. It is a low-molecular-weight (489.7 Da) polyamine derivative characterized by a unique 1,5,9,13,18,22-hexaazadocosane backbone with N5-hydroxylation [2]. Functionally, AG489 acts as a non-competitive, use- and voltage-dependent antagonist of the NMDA-subtype glutamate receptor [3] and as a pore-blocking inhibitor of the TRPV1 (capsaicin receptor) channel [4].

Agatoxin 489 Cannot Be Substituted by Other α-Agatoxins or NMDA Antagonists


Although AG489 belongs to the α-agatoxin family, substitution with closely related analogs such as AG505 or AR636 is not functionally equivalent. AG489 exhibits a dual-target profile (NMDA receptor antagonism + TRPV1 pore blockade) not replicated by any single in-class comparator [1]. Its NMDA receptor antagonism differs in potency and voltage-dependence from AG505, while its TRPV1 activity is absent in ω-agatoxins (which target voltage-gated calcium channels) [2]. Furthermore, AG489's unique polyamine backbone length and N5-hydroxylation pattern differentiate it structurally from AG505 and AG452, impacting channel-binding kinetics [3]. Even against the prototypical NMDA channel blocker dizocilpine (MK-801), AG489 exhibits a distinct polyamine-site interaction not shared by dizocilpine [4].

Agatoxin 489 Evidence Guide: Quantitative Differentiation Against Key Comparators


Agatoxin 489 Shows Superior NMDA Receptor Potency Over Argiotoxin-636

Agatoxin 489 inhibits rat recombinant GluN1/2A NMDA receptors with an IC50 of 12 nM in Xenopus oocytes, representing approximately 6.2-fold higher potency than the related acylpolyamine toxin Argiotoxin-636 (IC50 74 nM) under comparable voltage-clamp conditions [1]. This potency difference is significant for experiments requiring low-nanomolar receptor blockade with minimized off-target binding.

NMDA receptor electrophysiology spider toxin

Agatoxin 489 Discriminates NMDA from Kainate Receptors, Unlike Broad-Spectrum Polyamine Toxins

On acutely isolated rat hippocampal neurons, Agatoxin 489 (0.1 nM – 1 µM) completely blocked NMDA- and L-aspartate-evoked currents while showing no inhibition of kainate-evoked currents at concentrations up to 10 µM, yielding a >10,000-fold selectivity window [1]. By comparison, Argiotoxin-636 antagonizes both NMDA and kainate receptors with IC50 values of 3.4 µM and 2.8 µM respectively at GluR1, demonstrating non-selective glutamate receptor blockade [2].

NMDA selectivity kainate receptor glutamate receptor pharmacology

Agatoxin 489 Demonstrates TRPV1 Pore-Blockade with Defined Voltage-Dependence Unmatched by Capsazepine

Agatoxin 489 inhibits TRPV1 channels with a Ki of 0.3 µM at -40 mV, and this inhibition is strongly voltage-dependent with relief at positive potentials, consistent with a pore-blocking mechanism [1]. In contrast, the synthetic TRPV1 antagonist capsazepine acts as a competitive vanilloid-site antagonist with reported IC50 values of 0.5 µM (rat TRPV1) [2] but lacks the voltage-dependent pore-blocking profile characteristic of Agatoxin 489. The distinct mechanism of Agatoxin 489 provides a complementary pharmacological tool for probing TRPV1 channel gating.

TRPV1 pore blocker voltage-dependence

Agatoxin 489 Lacks Spinal Motor and Sensory Toxicity Observed with Argiotoxin-636 In Vivo

In a direct head-to-head study, intrathecal injection of Agatoxin 489 in rats produced no observable motor or sensory effects at doses up to 50 µg, whereas Argiotoxin-636 (AR636) produced dose-dependent motor flaccidity (EC50 = 2 µg) and sensory blockade (EC50 = 7 µg) [1]. This >25-fold difference in in vivo spinal toxicity highlights a critical selectivity advantage for Agatoxin 489 in experiments where systemic or central administration is required.

intrathecal administration in vivo selectivity spinal cord

Agatoxin 489 Possesses a Structurally Unique Polyamine Backbone Not Found in ω-Agatoxin Calcium Channel Blockers

Agatoxin 489 contains a 1,5,9,13,18,22-hexaazadocosane backbone with N5-hydroxylation, a structural motif unique among natural polyamine toxins [1]. This contrasts sharply with ω-agatoxins (e.g., ω-agatoxin IVA), which are 48-amino-acid peptides (~5,200 Da) that target voltage-gated calcium channels rather than ligand-gated ion channels [2]. The low molecular weight (489.7 Da) and non-peptidic nature of Agatoxin 489 confer advantages in synthesis, solubility, and membrane permeability not shared by peptidic calcium channel-targeting agatoxins.

polyamine structure structure-activity relationship natural product

Agatoxin 489 Exhibits a Dual-Target Pharmacological Profile Unattainable with Single-Target NMDA or TRPV1 Agents

Agatoxin 489 is unique among commercially available research tools in simultaneously inhibiting NMDA receptors (IC50 12 nM at GluN1/2A) [1] and TRPV1 channels (Ki 0.3 µM at -40 mV) [2]. Neither Argiotoxin-636 (NMDA IC50 74 nM; no reported TRPV1 activity), dizocilpine (selective NMDA channel blocker; no TRPV1 activity), nor capsazepine (TRPV1 antagonist IC50 0.5 µM; no NMDA activity) combines these two activities. This dual-target profile is particularly relevant in pain research, where NMDA and TRPV1 signaling pathways converge.

dual-target pharmacology polypharmacology NMDA-TRPV1 crosstalk

Agatoxin 489 Procurement Scenarios: When to Select AG489 Over Competing Ion Channel Tools


NMDA Receptor Biophysics: Use-Dependent Channel Block Studies

Agatoxin 489 is the preferred tool for electrophysiological studies requiring potent (IC50 12 nM), use-dependent, and voltage-dependent NMDA receptor blockade without confounding kainate receptor inhibition. Its >10,000-fold selectivity over kainate receptors [1] makes it superior to Argiotoxin-636 for isolating NMDA-specific currents in hippocampal slice or cultured neuron preparations.

TRPV1 Pore Architecture and Gating Mechanism Studies

For structural biology and biophysics groups investigating TRPV1 outer pore vestibule architecture, Agatoxin 489 provides a validated pore-blocking probe with mutagenesis-defined interaction sites in the TM5-TM6 linker [2]. Unlike competitive antagonists such as capsazepine, AG489's voltage-dependent relief of inhibition enables dynamic studies of channel gating conformational changes.

Central Nervous System Pain Pathway Research: NMDA-TRPV1 Crosstalk

In pain neurobiology studies where both NMDA receptor sensitization and TRPV1-mediated nociceptive signaling are implicated, Agatoxin 489 is the only single-agent tool providing simultaneous sub-micromolar blockade of both targets [3]. Its lack of spinal motor toxicity at doses up to 50 µg intrathecally in rats [4] also enables in vivo experimental designs that are precluded by AR636's potent motor effects.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Programs

For medicinal chemistry groups developing novel polyamine-based ion channel modulators, Agatoxin 489 serves as the reference standard bearing the unique N5-hydroxylated hexaazadocosane scaffold [5]. Its well-characterized dual-target profile and synthetic accessibility make it a validated starting point for designing derivatives with improved NMDA/TRPV1 selectivity ratios.

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